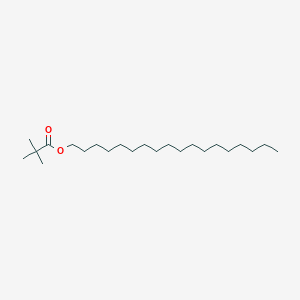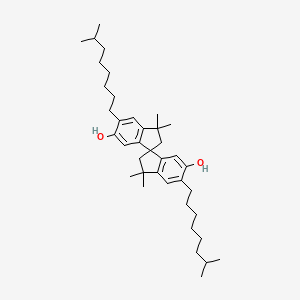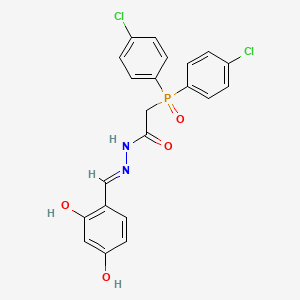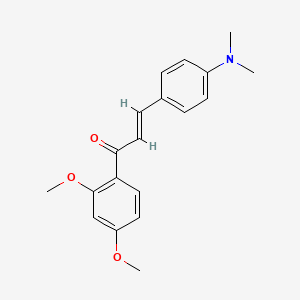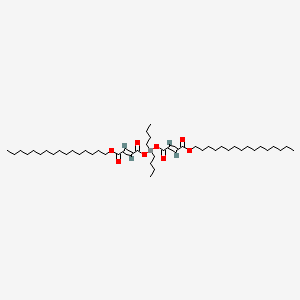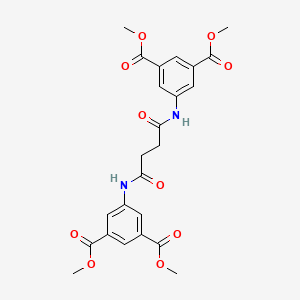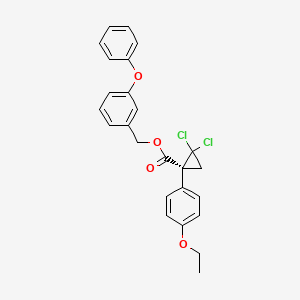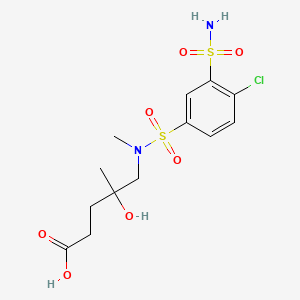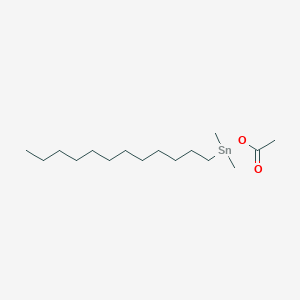
Dodecyldimethyltin acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyldimethyltin acetate is an organotin compound with the molecular formula C16H34O2Sn. It is characterized by the presence of a tin atom bonded to a dodecyl group and two methyl groups, with an acetate group attached. This compound is part of the broader class of organotin compounds, which have diverse applications in various fields due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecyldimethyltin acetate can be synthesized through the reaction of dimethyltin dichloride with dodecyl acetate in the presence of a base. The reaction typically proceeds as follows: [ \text{(CH}_3\text{)}_2\text{SnCl}_2 + \text{C}_12\text{H}_25\text{COOCH}_3 + \text{Base} \rightarrow \text{(CH}_3\text{)}_2\text{Sn(C}_12\text{H}_25\text{COO)} + \text{Base-HCl} ]
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The process includes the careful addition of reactants, temperature control, and purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Dodecyldimethyltin acetate undergoes various chemical reactions, including:
Oxidation: The tin atom can be oxidized to higher oxidation states.
Reduction: Reduction reactions can convert the tin atom to lower oxidation states.
Substitution: The acetate group can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin derivatives.
Scientific Research Applications
Dodecyldimethyltin acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: Studies have explored its potential as an antimicrobial agent.
Medicine: Research is ongoing into its use in drug delivery systems.
Industry: It is utilized in the production of polymers and as a stabilizer in PVC.
Mechanism of Action
The mechanism of action of dodecyldimethyltin acetate involves its interaction with cellular components. The tin atom can form bonds with various biomolecules, disrupting normal cellular functions. This interaction can lead to the inhibition of enzyme activity or interference with cell membrane integrity, contributing to its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
Tributyltin acetate: Another organotin compound with similar applications but different alkyl groups.
Triphenyltin acetate: Contains phenyl groups instead of alkyl groups, leading to different chemical properties.
Uniqueness
Dodecyldimethyltin acetate is unique due to its specific combination of dodecyl and methyl groups, which confer distinct chemical reactivity and biological activity compared to other organotin compounds.
Properties
CAS No. |
125688-48-4 |
|---|---|
Molecular Formula |
C16H34O2Sn |
Molecular Weight |
377.1 g/mol |
IUPAC Name |
[dodecyl(dimethyl)stannyl] acetate |
InChI |
InChI=1S/C12H25.C2H4O2.2CH3.Sn/c1-3-5-7-9-11-12-10-8-6-4-2;1-2(3)4;;;/h1,3-12H2,2H3;1H3,(H,3,4);2*1H3;/q;;;;+1/p-1 |
InChI Key |
RYBYDVLWAXKPGF-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[Sn](C)(C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


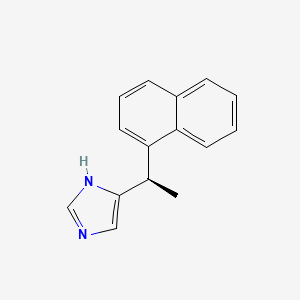
![1-[3-(Dimethylamino)propyl-(2-hydroxypropyl)amino]propan-2-ol;octadecanoic acid](/img/structure/B12695199.png)
